

Industrial preparation of 2-Methyl-3-butyn-2-OL from acetone and acetylene.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-3-butyn-2-OL

Cat. No.: B105114

[Get Quote](#)

Industrial Synthesis of 2-Methyl-3-butyn-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the industrial preparation of **2-Methyl-3-butyn-2-ol**, a key intermediate in the synthesis of various pharmaceuticals, vitamins, and fragrances.^{[1][2][3]} The primary method for its large-scale production is the ethynylation of acetone with acetylene, a specific application of the Favorskii reaction.^[4] This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, quantitative data, and process workflows.

Reaction Mechanism and Principles

The synthesis of **2-Methyl-3-butyn-2-ol** from acetone and acetylene is a base-catalyzed nucleophilic addition. The reaction, known as the Favorskii reaction, proceeds via the following steps:

- Deprotonation of Acetylene: A strong base, typically potassium hydroxide (KOH) or sodium amide (NaNH₂), deprotonates the terminal alkyne, acetylene, to form a metal acetylide.^[5]
- Nucleophilic Attack: The resulting acetylide anion, a potent nucleophile, attacks the electrophilic carbonyl carbon of acetone.

- Protonation: The intermediate alkoxide is then protonated, typically by a protic solvent or during aqueous workup, to yield the final product, **2-Methyl-3-butyn-2-ol**.

To ensure a homogeneous reaction system and enhance safety, industrial processes often utilize liquid ammonia as a solvent.[\[4\]](#)

Quantitative Data Summary

The following tables summarize quantitative data from various reported syntheses of **2-Methyl-3-butyn-2-ol**, providing a comparison of different reaction conditions and their outcomes.

Table 1: Industrial Process Parameters and Yields

Parameter	Value	Reference
Catalyst	Potassium Hydroxide (KOH)	CN104045518A [5]
Solvent	Liquid Ammonia	CN104045518A [5]
Temperature	30-55 °C	[4]
Pressure	1.5-2.8 MPa	[4]
Reactant Molar Ratio (Acetylene:Acetone)	1 : 0.45-2.05	CN104045518A [6]
Catalyst to Acetone Molar Ratio	1 : 18.6-124.5	CN104045518A [6]
Reaction Time	1.0-3.2 hours	[4]
Yield (based on Acetone)	up to 82.8%	CN104045518A [5]
Product Purity	up to 99.74%	CN104045518A [5]

Table 2: Laboratory Scale Synthesis Parameters and Yields

Parameter	Value	Reference
Catalyst	Sodium Amide (NaNH_2)	BDMAEE[7]
Solvent	Anhydrous Ether	BDMAEE[7]
Temperature	-10 °C to ice-salt bath temperature	BDMAEE[7]
Pressure	Maintained at 0.7 MPa (acetylene)	BDMAEE[7]
Reactant Molar Ratio (Sodium Amide:Acetone)	1 : 1	BDMAEE[7]
Reaction Time	10 hours	BDMAEE[7]
Yield	46%	BDMAEE[7]

Experimental Protocols

Industrial Production Method (Based on Patent CN104045518A)

This protocol describes a continuous process for the industrial synthesis of **2-Methyl-3-butyn-2-ol**.

Materials:

- Acetylene gas
- Liquid Ammonia
- Acetone
- Potassium Hydroxide (KOH) solution
- Ammonium Chloride
- Potassium Carbonate (for dehydration)

Equipment:

- High-pressure reactor
- Condenser
- Ammonia removal unit
- Distillation column

Procedure:

- Ethynylation:
 - Liquefied ammonia is mixed with acetylene gas and pressurized to 1.5-2.8 MPa.
 - The gas mixture is cooled and condensed.
 - The condensed acetylene-ammonia mixture is fed into a reactor along with acetone and a potassium hydroxide catalyst solution.
 - The reaction is maintained at a temperature of 30-55 °C for 1.0-3.2 hours.^[4] The molar ratio of acetylene to acetone is kept between 1:0.45 and 1:2.05, and the molar ratio of potassium hydroxide to acetone is between 1:18.6 and 1:124.5.^[6]
- Ammonia Removal and Neutralization:
 - The reaction mixture, containing the product, unreacted acetone, water, KOH, and ammonia, is transferred to an ammonia removal unit.
 - Ammonium chloride is added to neutralize the potassium hydroxide.
 - Ammonia is flashed off and recycled.
- Dehydration and Purification:
 - The crude product is dehydrated using potassium carbonate.
 - The organic phase is separated and purified by continuous rectification (distillation).

- The final product, **2-Methyl-3-butyn-2-ol**, is collected from the top of the distillation column with a purity of up to 99.74%.^[5] A yield of up to 82.8% based on acetone can be achieved.^[5]

Laboratory Scale Synthesis

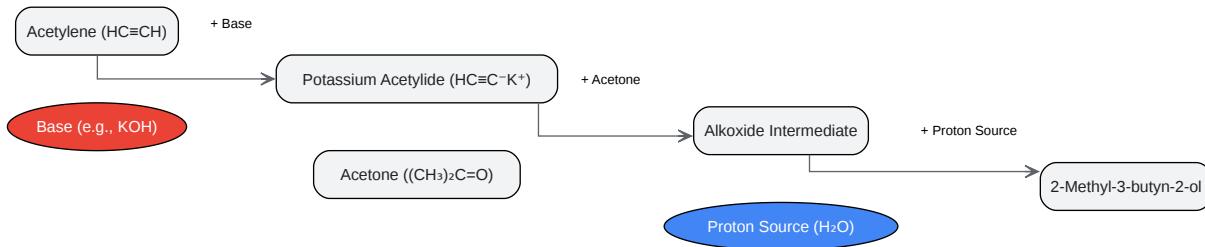
This protocol provides a method for the synthesis of **2-Methyl-3-butyn-2-ol** on a laboratory scale.

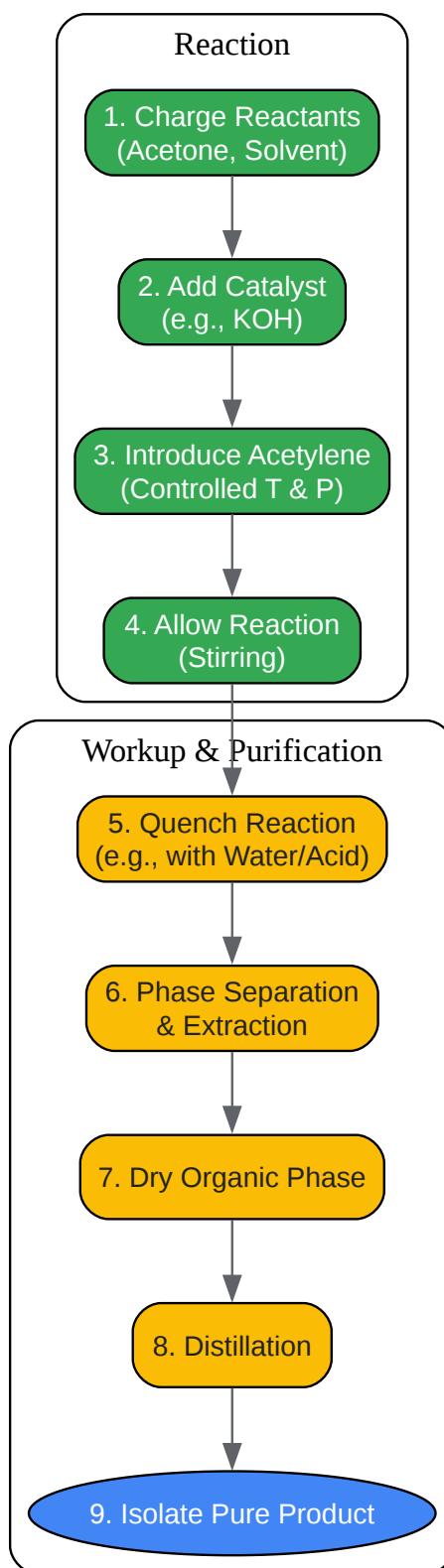
Materials:

- Anhydrous ether
- Sodium amide (NaNH_2), finely ground
- Anhydrous acetone
- Acetylene gas
- Crushed ice
- Sulfuric acid (20 mol/L)
- Anhydrous potassium carbonate

Equipment:

- Reaction flask equipped with a stirrer, dropping funnel, reflux condenser with a drying tube, and a gas inlet tube.
- Ice-salt bath
- Vibrator (optional, for agitation)
- Separatory funnel
- Distillation apparatus


Procedure:


- Reaction Setup:
 - In a reaction flask, add 1 L of anhydrous ether and 156 g (4 mol) of finely ground sodium amide.
 - Cool the flask in an ice-salt bath.
- Addition of Acetone:
 - Slowly add 232 g (4 mol) of anhydrous acetone dropwise over approximately 3 hours while maintaining the cool temperature.[\[7\]](#)
- Introduction of Acetylene:
 - Cool the mixture to -10 °C.
 - Slowly bubble acetylene gas through the mixture for 2 hours to displace any ammonia.[\[7\]](#)
 - Securely fasten the gas inlet tube and maintain a positive pressure of acetylene (approximately 0.7 MPa) for 10 hours.[\[7\]](#) Vigorous shaking or stirring is essential during this period.
- Workup and Extraction:
 - After the reaction is complete, slowly pour the reaction mixture into 800 g of crushed ice.
 - While cooling, acidify the mixture by adding 400 mL of 20 mol/L sulfuric acid.[\[7\]](#)
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Extract the aqueous layer twice with diethyl ether.
 - Combine all organic layers.
- Drying and Purification:
 - Dry the combined organic extracts over anhydrous potassium carbonate.
 - Filter to remove the drying agent.

- Remove the solvent by distillation.
- Fractionally distill the residue, collecting the fraction at 103-107 °C to obtain pure **2-Methyl-3-butyn-2-ol**.^[7] The expected yield is around 46%.^[7]

Visualizations

The following diagrams illustrate the key chemical pathway and a generalized workflow for the synthesis of **2-Methyl-3-butyn-2-ol**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. 2-Methyl-3-butyn-2-ol (115-19-5) at Nordmann - nordmann.global [nordmann.global]
- 3. products.bASF.com [products.bASF.com]
- 4. prepchem.com [prepchem.com]
- 5. CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Industrial preparation of 2-Methyl-3-butyn-2-OL from acetone and acetylene.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b105114#industrial-preparation-of-2-methyl-3-butyn-2-ol-from-acetone-and-acetylene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com